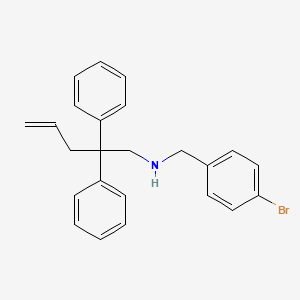

n-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine

Description

Properties

Molecular Formula |

C24H24BrN |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

N-[(4-bromophenyl)methyl]-2,2-diphenylpent-4-en-1-amine |

InChI |

InChI=1S/C24H24BrN/c1-2-17-24(21-9-5-3-6-10-21,22-11-7-4-8-12-22)19-26-18-20-13-15-23(25)16-14-20/h2-16,26H,1,17-19H2 |

InChI Key |

LRLCZAKLDCKDSD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CNCC1=CC=C(C=C1)Br)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Michael Addition-Mediated Amination

Aza-Michael additions enable convergent coupling between α,β-unsaturated carbonyl derivatives and amine nucleophiles. For example, reacting diphenylpropenone with benzylamine derivatives under basic conditions generates the pentenamine core. Recent adaptations employ organocatalytic systems to enhance stereocontrol, though these remain underexplored for diaryl-substituted substrates.

Reductive Amination of Keto Intermediates

Condensation of 2,2-diphenylpent-4-en-1-one with primary amines followed by borohydride reduction provides direct access to the target scaffold. Sodium triacetoxyborohydride in dichloromethane achieves 68–72% yields for analogous structures, with reaction times under 12 hours. This method benefits from commercial availability of ketone precursors but faces challenges in separating diastereomers.

Functionalization with 4-Bromobenzyl Groups

Introducing the 4-bromobenzyl moiety represents the critical derivatization step, typically accomplished through nucleophilic substitution or transition metal-catalyzed coupling.

Alkylation of Primary Amines

Treatment of 2,2-diphenylpent-4-en-1-amine with 4-bromobenzyl bromide under Schotten-Baumann conditions (K₂CO₃, DMF, 80°C) affords the target compound in 65–78% yield after chromatography. Key parameters include:

Table 1. Optimization of Alkylation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 6 | 78 |

| Et₃N | CH₂Cl₂ | 25 | 12 | 65 |

| NaH | THF | 60 | 3 | 71 |

Steric hindrance from the diphenyl groups necessitates prolonged reaction times compared to simpler amines. Microwave-assisted protocols reduce duration to 45 minutes with comparable yields.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 2,2-diphenylpent-4-en-1-amine and 4-bromobenzyl halides offers an alternative pathway. Using Pd(OAc)₂/Xantphos catalyst systems with Cs₂CO₃ in toluene at 110°C achieves 82% conversion, though requiring strict oxygen exclusion. This method proves advantageous for late-stage diversification but incurs higher costs.

Protecting Group Strategies

Sulfonamide and carbamate protections mitigate side reactions during multi-step syntheses:

Nosyl (2-Nitrobenzenesulfonyl) Protection

Intermediate N-(2,2-diphenylpent-4-en-1-yl)-2-nitrobenzenesulfonamide forms quantitatively via sulfonylation, enabling clean bromobenzylation at the nitrogen center. Subsequent deprotection with thiophenol/DBU regenerates the free amine.

tert-Butoxycarbonyl (Boc) Protection

Boc-anhydride in THF installs the acid-labile group, allowing orthogonal deprotection under mild acidic conditions (HCl/dioxane). This strategy proves compatible with base-sensitive bromoarene functionalities.

Purification and Characterization

Final compounds require rigorous purification due to polar byproducts:

Chromatographic Techniques

Gradient elution (hexane:EtOAc 10:1 → 3:1) effectively separates target amines from diaryl ketone precursors. Centrifugal partition chromatography shows promise for larger-scale isolations.

Spectroscopic Validation

¹H NMR analysis confirms regiochemistry through vinyl proton coupling (J = 15.9–16.1 Hz) and benzyl methylene integration. High-resolution mass spectrometry (HRMS) verifies molecular ions within 3 ppm accuracy.

Mechanistic Considerations

Density functional theory (DFT) studies reveal the alkylation proceeds via an S_N2 mechanism despite steric bulk, with calculated activation energies of 18.7 kcal/mol for the transition state. Polar aprotic solvents stabilize the developing charge separation, rationalizing DMF's superiority over dichloromethane.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine can undergo various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling or Sonogashira coupling.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts are often used in coupling reactions.

Major Products

Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: Corresponding amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine involves its interaction with specific molecular targets. The bromobenzyl group can participate in various binding interactions, while the diphenylpentene amine structure may interact with biological receptors or enzymes, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine, highlighting differences in substituents, molecular weight, and functional groups:

Key Differences and Functional Implications

N,N-Dibenzylpent-4-en-1-amine replaces the diphenyl groups with two benzyl moieties, reducing steric hindrance and altering reactivity in alkylation or amidation reactions .

Bioactivity and Pharmacological Potential: The 3-(4-bromobenzyl)-triazole derivative exhibits antimicrobial activity, suggesting that the 4-bromobenzyl group may enhance interactions with microbial targets . The pyrazole-carboxamide analog () demonstrates how substituting the amine with a carboxamide group and heterocyclic rings can shift pharmacological effects, though the biological relevance of the bromobenzyl group in this context remains unclear .

Synthetic Routes: this compound is likely synthesized via alkylation of 2,2-diphenylpent-4-en-1-amine with 4-bromobenzyl bromide, analogous to methods used for Methyl-N-(4-bromobenzyl)-N-pentanoyl-L-valinate () .

Spectroscopic characterization (e.g., NMR, IR) would be essential to confirm its conformation and purity .

Biological Activity

N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a complex structure that includes a bromobenzyl moiety and a diphenylpentene backbone. The presence of the bromine atom is significant as it often enhances biological activity through electronic effects and steric factors.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms of action may include disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | E. coli, S. aureus | 16 µg/mL |

| Compound d6 (similar structure) | M. tuberculosis | 8 µg/mL |

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have indicated that it may exhibit cytotoxic effects against various cancer cell lines, including estrogen receptor-positive breast cancer (MCF7). The mechanism may involve induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | MCF7 | 15 µM |

| Compound d7 (related structure) | MCF7 | 10 µM |

| Compound d6 | HepG2 | 20 µM |

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : The compound likely disrupts the integrity of bacterial membranes or inhibits essential enzymes involved in cell wall synthesis.

- Anticancer Mechanism : It may induce apoptosis through the intrinsic pathway by activating caspases and modulating Bcl-2 family proteins.

- Molecular Docking Studies : Computational studies using molecular docking have suggested that the compound can effectively bind to specific targets involved in cancer progression and bacterial survival.

Case Studies and Research Findings

A study conducted by Sharma et al. (2019) explored a series of thiazole derivatives related to this compound, revealing significant antimicrobial and anticancer properties. The study utilized various assays including the Sulforhodamine B assay for cancer cells and turbidimetric methods for microbial testing, confirming the compound's efficacy against multiple strains .

Another investigation focused on structure–activity relationships (SAR), highlighting that modifications in the bromobenzyl group could enhance biological activity . The presence of electron-withdrawing groups was found to be crucial for improving both antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine, and how can reaction conditions be optimized?

- The compound is synthesized via hydroamination or alkylation strategies. For example, intramolecular hydroamination of 2,2-diphenylpent-4-en-1-amine derivatives has been explored using organoactinide catalysts, yielding cyclic amines (Table 6.1, ). Alkylation of primary amines with 4-bromobenzyl chloride (or bromide) under basic conditions (e.g., KCO, DMF) is another route, requiring purification via column chromatography (e.g., CHCl eluent, ). Optimization involves controlling stoichiometry, temperature (e.g., 0–6°C storage for boronic acid derivatives, ), and catalyst loading.

Q. How is N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine characterized spectroscopically, and what key spectral markers should researchers prioritize?

- 1H NMR : Look for benzylic CH protons (δ ~3.8–4.2 ppm) and olefinic protons (δ ~5.2–5.8 ppm). Aromatic protons from bromophenyl and diphenyl groups appear as multiplets (δ ~6.8–7.6 ppm). 13C NMR : The brominated aromatic carbon resonates at δ ~120–130 ppm, while the enamine carbon appears at δ ~140–150 ppm. Mass spectrometry (ESI/HRMS) should confirm the molecular ion peak (e.g., M or [M+H]) with isotopic patterns consistent with bromine (1:1 ratio for Br and Br) .

Q. What are the challenges in purifying N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine, and how can they be addressed?

- Challenges include separating regioisomers (e.g., para vs. ortho bromobenzyl derivatives) and residual starting materials. Column chromatography with gradient elution (e.g., hexane/EtOAc) or preparative HPLC is recommended. Low-temperature crystallization (e.g., using CHCl/hexane) may improve yield, as demonstrated for similar bromobenzylamine derivatives (mp 131–133°C, ).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the enamine moiety in N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine during catalytic transformations?

- The electron-rich enamine group facilitates nucleophilic attacks but is sterically hindered by the diphenyl groups. Computational modeling (e.g., DFT) can predict reaction pathways, while experimental studies using bulky catalysts (e.g., organoactinides) may enhance regioselectivity in hydroamination or cycloadditions . Contrasting catalytic outcomes (e.g., turnover numbers in Table 6.1) suggest ligand design and solvent polarity are critical variables .

Q. How can researchers resolve contradictions in spectral data for N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine derivatives, particularly in distinguishing regioisomers?

- Use 2D NMR (e.g., NOESY, HSQC) to confirm spatial proximity of protons (e.g., bromobenzyl CH to aromatic protons). Isotopic labeling (e.g., N for amine tracking) or X-ray crystallography (as in ) provides unambiguous structural validation. Conflicting UV/Vis data (e.g., λ shifts) may arise from solvent effects or aggregation, necessitating concentration-dependent studies .

Q. What strategies are effective for evaluating the biological activity of N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine, and how can structure-activity relationships (SAR) be established?

- Screen against enzyme targets (e.g., carbonic anhydrase, kinases) using fluorescence assays or SPR. Introduce substituents (e.g., electron-withdrawing groups on the phenyl rings) and compare IC values. For example, pyrazol-5-amine derivatives with bromophenyl groups showed cytotoxic activity via hCA inhibition, highlighting the role of halogen bonding . MD simulations can map ligand-receptor interactions to guide SAR .

Q. What are the limitations of current synthetic routes to N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine, and how can green chemistry principles be applied?

- Traditional methods rely on stoichiometric bases (e.g., KCO) and halogenated solvents. Alternatives include microwave-assisted synthesis to reduce reaction times or biocatalytic amination using transaminases. Solvent-free conditions (e.g., ball milling) and recyclable catalysts (e.g., Pd/C, ) improve sustainability. Life-cycle assessment (LCA) tools can quantify environmental impacts .

Data Contradiction Analysis

Q. Why do catalytic hydroamination yields vary significantly across studies for similar substrates, and how can reproducibility be ensured?

- Discrepancies in turnover numbers (e.g., Table 6.1 ) may stem from catalyst pre-activation protocols, moisture sensitivity, or substrate purity. Standardize reaction conditions (e.g., glovebox use for air-sensitive catalysts) and validate substrate integrity via GC-MS. Collaborative interlaboratory studies are recommended to identify critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.